Cas no 2229333-48-4 (tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate)

Tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate is a specialized carbamate derivative featuring a cyclobutyl backbone with a terminal sulfhydryl (-SH) group. This compound is particularly valuable in organic synthesis and pharmaceutical research due to its reactive thiol functionality, which enables selective conjugation or modification in peptide and small-molecule applications. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes while allowing deprotection under mild acidic conditions. Its cyclobutyl structure contributes to conformational rigidity, making it useful in the design of constrained analogs. The compound is suitable for thiol-based coupling reactions, such as Michael additions or disulfide formation, offering versatility in bioconjugation and drug development workflows.
tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate structure
2229333-48-4 structure
Product name:tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate
CAS No:2229333-48-4
MF:C11H21NO2S
Molecular Weight:231.354942083359
CID:6233635
PubChem ID:165682494

tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate
    • EN300-1888810
    • tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
    • 2229333-48-4
    • インチ: 1S/C11H21NO2S/c1-10(2,3)14-9(13)12-11(7-8-15)5-4-6-11/h15H,4-8H2,1-3H3,(H,12,13)
    • InChIKey: JECLTIUFZUBSQW-UHFFFAOYSA-N
    • SMILES: SCCC1(CCC1)NC(=O)OC(C)(C)C

計算された属性

  • 精确分子量: 231.12930009g/mol
  • 同位素质量: 231.12930009g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 39.3Ų

tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1888810-1.0g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
1g
$971.0 2023-06-01
Enamine
EN300-1888810-0.25g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
0.25g
$893.0 2023-09-18
Enamine
EN300-1888810-2.5g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
2.5g
$1903.0 2023-09-18
Enamine
EN300-1888810-5.0g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
5g
$2816.0 2023-06-01
Enamine
EN300-1888810-0.1g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
0.1g
$855.0 2023-09-18
Enamine
EN300-1888810-0.5g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
0.5g
$933.0 2023-09-18
Enamine
EN300-1888810-0.05g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
0.05g
$816.0 2023-09-18
Enamine
EN300-1888810-10g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
10g
$4176.0 2023-09-18
Enamine
EN300-1888810-1g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
1g
$971.0 2023-09-18
Enamine
EN300-1888810-10.0g
tert-butyl N-[1-(2-sulfanylethyl)cyclobutyl]carbamate
2229333-48-4
10g
$4176.0 2023-06-01

tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate 関連文献

tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate (CAS No. 2229333-48-4)

The compound tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate (CAS No. 2229333-48-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclobutyl ring and a sulfanylethyl moiety, makes it a valuable intermediate in the synthesis of complex molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of protease inhibitors and other therapeutic agents.

One of the key features of tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate is its carbamate group, which provides stability and reactivity for further chemical modifications. This characteristic is highly sought after in medicinal chemistry, where the ability to fine-tune molecular properties is crucial. The tert-butyl group further enhances the compound's stability, making it a reliable building block for synthetic applications.

In recent years, the demand for sulfur-containing compounds like tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate has surged due to their role in modulating biological activity. Sulfur atoms are known to participate in hydrogen bonding and van der Waals interactions, which are critical for drug-target binding. This has led to increased searches for "sulfur-based drug intermediates" and "cyclobutyl derivatives in pharmaceuticals" across scientific databases and AI-driven research tools.

The synthesis of tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate often involves multi-step organic reactions, including protection-deprotection strategies to preserve the sulfanylethyl functionality. Researchers frequently inquire about "efficient synthesis routes for carbamate derivatives" or "optimization of cyclobutyl ring formation," reflecting the compound's technical complexity and the need for innovative methodologies.

Beyond pharmaceuticals, tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate has potential applications in material science, particularly in the design of functionalized polymers. Its reactive groups allow for cross-linking or conjugation with other materials, making it a candidate for advanced coatings or biocompatible scaffolds. This aligns with growing interest in "smart materials for biomedical engineering" and "polymeric drug delivery systems."

Quality control and analytical characterization of tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate are critical for ensuring its suitability in high-value applications. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify purity and structural integrity. Searches for "analytical methods for carbamate compounds" highlight the importance of rigorous testing protocols in industrial and academic settings.

In conclusion, tert-butyl N-1-(2-sulfanylethyl)cyclobutylcarbamate (CAS No. 2229333-48-4) represents a versatile and scientifically significant compound with broad applicability. Its combination of a cyclobutyl scaffold, sulfanylethyl linker, and carbamate protection group positions it as a key player in modern chemical research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point for innovation in drug development and material science.

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